molecular formula C21H31ClN2O3 B4259903 Methyl 5-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]-5-oxopentanoate

Methyl 5-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]-5-oxopentanoate

Cat. No.: B4259903
M. Wt: 394.9 g/mol
InChI Key: BHRLJKXUWACNDN-UHFFFAOYSA-N
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Description

Methyl 5-[({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-5-oxopentanoate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a methyl ester functional group

Preparation Methods

The synthesis of Methyl 5-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]-5-oxopentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenylacetic acid with piperidine to form an intermediate, which is then further reacted with methylamine and other reagents to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-[({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 5-[({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or activate receptors by mimicking the action of natural ligands. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 5-[({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-5-oxopentanoate can be compared with other similar compounds, such as:

The uniqueness of Methyl 5-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]-5-oxopentanoate lies in its specific combination of functional groups and its potential for a wide range of applications in different fields of research.

Properties

IUPAC Name

methyl 5-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN2O3/c1-23(20(25)4-3-5-21(26)27-2)16-18-11-14-24(15-12-18)13-10-17-6-8-19(22)9-7-17/h6-9,18H,3-5,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRLJKXUWACNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]-5-oxopentanoate
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Methyl 5-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]-5-oxopentanoate

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